5-(4-bromophenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione
Overview
Description
5-(4-bromophenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that features a unique combination of functional groups, including a bromophenyl group, a morpholinylmethyl group, and an oxadiazole-thione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 4-bromophenyl-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with morpholine and formaldehyde to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione can undergo various types of chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. Its anticancer effects could be related to its ability to induce apoptosis or inhibit cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione
- 5-(4-fluorophenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione
- 5-(4-methylphenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione
Uniqueness
The presence of the bromine atom in 5-(4-bromophenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione imparts unique reactivity and properties compared to its analogs. This can influence its biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-(4-bromophenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O2S/c14-11-3-1-10(2-4-11)12-15-17(13(20)19-12)9-16-5-7-18-8-6-16/h1-4H,5-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOROOHWSZOTDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C(=S)OC(=N2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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